REACTION_CXSMILES
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Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>CN1CCCC1=O>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1
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Name
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|
Quantity
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2.47 mL
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Type
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reactant
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Smiles
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ClC=1SC2=C(N1)C=CC=C2
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Name
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Quantity
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2.18 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)O
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Name
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Quantity
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16 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with aqueous 2N NaOH
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with 2N NaOH
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Type
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ADDITION
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Details
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To the combined aqueous layer was added aqueous 5N HCl until pH 6
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Type
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EXTRACTION
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Details
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the product was extracted with EtOAc (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The crude product was dissolved in MeOH
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Type
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ADDITION
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Details
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treated with SiO2
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Type
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WASH
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Details
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Chromatography through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 0% to 50% EtOAc in hexane
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Name
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|
Type
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product
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Smiles
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S1C(=NC2=C1C=CC=C2)NC2=CC=C(C=C2)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |